6-METHYL-4-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Overview
Description
6-METHYL-4-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of pyranoquinolines This compound is characterized by its unique structure, which includes a pyranoquinoline core with a thienyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thienyl-substituted aldehyde with a suitable quinoline derivative under acidic conditions. This is followed by cyclization and oxidation steps to form the pyranoquinoline core. The reaction conditions often require the use of catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties
Scientific Research Applications
6-METHYL-4-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-METHYL-4-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-pyrano[3,2-c]quinoline: Similar structure but lacks the thienyl substituent.
5-methyl-5H-pyrrolo[2,3-c]quinoline: Contains a pyrroloquinoline core instead of a pyranoquinoline core.
2,4,6-trimethylquinoline: A simpler quinoline derivative with different substituents.
Uniqueness
6-METHYL-4-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its specific structural features, including the thienyl substituent and the pyranoquinoline core
Properties
IUPAC Name |
6-methyl-4-thiophen-2-yl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-18-12-6-3-2-5-10(12)16-15(17(18)20)11(9-14(19)21-16)13-7-4-8-22-13/h2-8,11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSQSIRKMOGVRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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